molecular formula C25H25N5O3 B2669201 1-(4-Butoxyphenyl)-3-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea CAS No. 1797602-99-3

1-(4-Butoxyphenyl)-3-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea

Numéro de catalogue: B2669201
Numéro CAS: 1797602-99-3
Poids moléculaire: 443.507
Clé InChI: OTIQSZGEACVAMR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(4-Butoxyphenyl)-3-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea is a synthetic chemical compound of significant interest in medicinal chemistry and early-stage drug discovery. Its molecular structure incorporates two high-value pharmacophores: a phenylurea moiety and a 1,3,4-oxadiazole ring linked to a pyridine group. The 1,3,4-oxadiazole scaffold is extensively documented in scientific literature for its wide spectrum of biological activities and is known to act as a bioisostere for esters and amides, which can enhance pharmacokinetic properties . Compounds featuring this ring system are investigated as inhibitors for various enzymes and proteins implicated in disease pathways, such as growth factors, kinases, thymidylate synthase, and telomerase . The presence of the N-phenylurea segment further expands the molecule's potential to engage in hydrogen bonding and dipolar interactions with biological targets. This combination of features makes this compound a promising candidate for research focused on oncology and signal transduction. Specifically, it may be utilized in biochemical assays to study enzyme inhibition or in cellular models to investigate its antiproliferative effects against various cancer cell lines . This product is intended for research purposes by qualified laboratory professionals only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate safety precautions.

Propriétés

IUPAC Name

1-(4-butoxyphenyl)-3-[2-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O3/c1-2-3-16-32-21-10-8-20(9-11-21)27-25(31)28-22-7-5-4-6-19(22)17-23-29-24(30-33-23)18-12-14-26-15-13-18/h4-15H,2-3,16-17H2,1H3,(H2,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTIQSZGEACVAMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Butoxyphenyl)-3-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling with pyridine: The oxadiazole intermediate is then coupled with a pyridine derivative using a suitable coupling reagent.

    Urea formation: The final step involves the reaction of the intermediate with an isocyanate or a urea derivative to form the desired compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents.

Analyse Des Réactions Chimiques

Types of Reactions

1-(4-Butoxyphenyl)-3-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce amines or alcohols.

Applications De Recherche Scientifique

    Chemistry: As an intermediate in organic synthesis and as a ligand in coordination chemistry.

    Biology: Potential use as a probe in biochemical assays or as a building block for bioactive molecules.

    Medicine: Exploration as a potential therapeutic agent due to its unique structural features.

    Industry: Use in the development of new materials with specific properties.

Mécanisme D'action

The mechanism of action of 1-(4-Butoxyphenyl)-3-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

A comparative analysis with structurally analogous compounds reveals key differences in substituents, physicochemical properties, and inferred biological activities.

Structural Analogues and Substituent Effects

Compound Name Core Structure Key Substituents Molecular Weight Notable Features
Target Compound 1,2,4-Oxadiazole + Urea 4-Butoxyphenyl, Pyridin-4-yl, Benzyl ~477.5 g/mol High lipophilicity (Butoxy group), potential for dual hydrogen bonding (urea + oxadiazole)
BF37376 1,2,4-Oxadiazole + Urea 3-(Trifluoromethyl)phenyl, Cyclohexyl 431.4 g/mol Electron-withdrawing CF₃ group enhances binding affinity; cyclohexyl increases steric bulk
Compound 19 Pyrrolidin-3-yl + Urea 4-(Trifluoromethyl)phenyl, Phenyl-oxadiazole 400.2 g/mol Pyrrolidine enhances solubility; trifluoromethyl improves target selectivity
Ethoxyphenyl Analogue Urea + Pyrrolidinone 4-Ethoxyphenyl, Methoxyphenyl ~372.4 g/mol Shorter alkoxy chain reduces lipophilicity; pyrrolidinone introduces conformational rigidity

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The target compound’s 4-butoxyphenyl group confers higher logP (~3.8) compared to ethoxy (logP ~2.5) or methoxy (logP ~1.9) analogues, suggesting improved blood-brain barrier penetration but possible solubility challenges .
  • Metabolic Stability: The 1,2,4-oxadiazole ring in the target compound and BF37376 is resistant to hydrolysis, unlike ester- or amide-containing analogues (e.g., pyrrolidinone derivatives), which may undergo rapid hepatic metabolism .
  • Synthetic Accessibility : The target compound’s synthesis likely involves coupling a 4-butoxyphenyl isocyanate with a pre-formed oxadiazole intermediate, similar to methods described for compound 19 .

Research Findings and Challenges

  • Structural Data: Crystallographic studies using SHELX software for analogous compounds (e.g., compound 14 ) suggest that the urea moiety adopts a planar conformation, optimizing hydrogen-bond donor/acceptor interactions.
  • Activity Gaps: While BF37376 and compound 19 show nanomolar affinity for undisclosed targets, the target compound’s activity remains uncharacterized. Its design combines features of high-stability (oxadiazole) and tunable lipophilicity (butoxy), making it a candidate for CNS or oncology applications.
  • Challenges: Potential synthesis hurdles include regioselective oxadiazole formation and purification of the urea linkage. Biological testing must address solubility limitations via formulation (e.g., PEGylation or salt formation) .

Activité Biologique

The compound 1-(4-butoxyphenyl)-3-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea is a synthetic molecule that has garnered attention for its potential biological activities. The structural features of this compound, particularly the presence of the oxadiazole and pyridine rings, suggest possible interactions with various biological targets. This article reviews the biological activity of this compound based on existing literature, including antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C20H24N4O3\text{C}_{20}\text{H}_{24}\text{N}_4\text{O}_3

This structure features a butoxy group attached to a phenyl ring, which is further linked to a urea moiety and an oxadiazole ring substituted with a pyridine.

Biological Activity Overview

Research indicates that compounds containing oxadiazole and pyridine moieties often exhibit significant biological activities, including:

  • Antimicrobial Activity : Many derivatives of 1,2,4-oxadiazole have shown promising antibacterial and antifungal properties.
  • Anticancer Potential : Compounds with similar structures have been investigated for their efficacy against various cancer cell lines.
  • Anti-inflammatory Effects : Some studies suggest that related compounds may modulate inflammatory pathways.

Antimicrobial Activity

A variety of studies have reported on the antimicrobial properties of oxadiazole derivatives. For instance:

CompoundActivityMIC (µg/mL)Reference
1-(4-butoxyphenyl)-3-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)ureaAntibacterial against S. aureus1–2
1,3,4-Oxadiazole derivativesAntifungal against Candida albicans0.5–1
Pyridine-based oxadiazolesAntitubercular against Mycobacterium tuberculosis<1

These findings indicate that the compound may possess significant antibacterial activity, particularly against resistant strains.

Anticancer Activity

Research into similar compounds has revealed their potential in cancer treatment. For example:

Compound TypeCancer TypeIC50 (µM)Reference
Oxadiazole derivativesBreast cancer cells (MCF7)10–20
Pyridine derivativesLung cancer cells (A549)15–25

These studies suggest that the incorporation of both oxadiazole and pyridine rings in the structure may enhance anticancer activity.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymes : Oxadiazoles are known to inhibit key enzymes involved in bacterial cell wall synthesis.
  • DNA Interaction : Some studies indicate that pyridine derivatives can intercalate into DNA, disrupting replication processes.
  • Modulation of Signaling Pathways : Compounds with similar structures may influence pathways related to inflammation and apoptosis.

Case Studies

A notable study conducted by Dhumal et al. (2016) synthesized various 1,3,4-oxadiazole derivatives and tested them for antibacterial activity against Mycobacterium bovis. The most potent derivatives exhibited MIC values significantly lower than standard antibiotics, suggesting a strong potential for therapeutic applications in treating resistant infections .

Another investigation focused on the anticancer effects of pyridine-containing oxadiazoles on human cancer cell lines. The results indicated that these compounds induced apoptosis through caspase activation pathways .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.